

# Chemical structure and properties of 4,5-O-Dicaffeoyl quinic acid methyl ester.

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *4,5-O-Dicaffeoyl quinic acid methyl ester*

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## An In-Depth Technical Guide to 4,5-O-Dicaffeoylquinic Acid Methyl Ester

For Researchers, Scientists, and Drug Development Professionals

### Abstract

4,5-O-Dicaffeoylquinic acid methyl ester is a naturally occurring phenylpropanoid found in various medicinal plants, notably in the flower buds of *Lonicera japonica* Thunb. This compound has garnered significant scientific interest due to its potent biological activities, including antioxidant and antiviral properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of 4,5-O-Dicaffeoylquinic acid methyl ester. Detailed experimental protocols for its isolation and for the assessment of its antioxidant and antiviral activities are also presented. Furthermore, this guide elucidates the compound's mechanism of action, particularly its interaction with the Keap1/Nrf2 signaling pathway, a critical regulator of cellular antioxidant responses.

### Chemical Structure and Identification

4,5-O-Dicaffeoylquinic acid methyl ester is a derivative of quinic acid, where two caffeoyl groups are esterified at the 4 and 5 positions of the quinic acid core, and the carboxylic acid function is present as a methyl ester.

Table 1: Chemical Identification of 4,5-O-Dicaffeoylquinic Acid Methyl Ester

Identifier	Value
IUPAC Name	Methyl (1R,3R,4S,5R)-3,4-bis[[ <i>(E)</i> -3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-1,5-dihydroxycyclohexane-1-carboxylate[1]
Synonym(s)	4,5-Di-O-caffeoylquinic acid methyl ester, 4,5-CQME
CAS Number	188742-80-5[1]
Molecular Formula	C <sub>26</sub> H <sub>26</sub> O <sub>12</sub> [1]
Molecular Weight	530.48 g/mol [1]
Chemical Class	Phenylpropanoid, Caffeoylquinic acid derivative

## Physicochemical Properties

Detailed experimental data on the physicochemical properties of 4,5-O-Dicaffeoylquinic acid methyl ester are limited in the available literature. The data presented below are for the closely related compound, 4,5-Dicaffeoylquinic acid, unless otherwise specified for the methyl ester.

Table 2: Physicochemical Properties

Property	Value	Notes
Appearance	Solid	For the methyl ester.
Melting Point	234 - 238 °C[1]	For 4,5-Dicaffeoylquinic acid.
Solubility	Soluble in DMSO, Pyridine, Methanol, Ethanol	For the methyl ester. Quantitative data not available.
Storage Temperature	-20°C	For the methyl ester.

## Spectroscopic Data

Comprehensive spectroscopic data for 4,5-O-Dicaffeoylquinic acid methyl ester are not readily available. The identification of this compound in natural extracts is typically confirmed by a combination of LC/MS and NMR techniques. The data for the parent compound, 4,5-Dicaffeoylquinic acid, are provided for reference.

Table 3: Spectroscopic Data for 4,5-Dicaffeoylquinic Acid

Technique	Key Observations
<sup>13</sup> C NMR	Spectral data available, but specific chemical shifts for the methyl ester are not detailed in the provided search results.
Mass Spectrometry	The mass spectrum of 4,5-dicaffeoylquinic acid shows a molecular ion [M-H] <sup>-</sup> at m/z 515. Key fragment ions are observed at m/z 353, 179, and 173, corresponding to the loss of caffeoyl and quinic acid moieties.

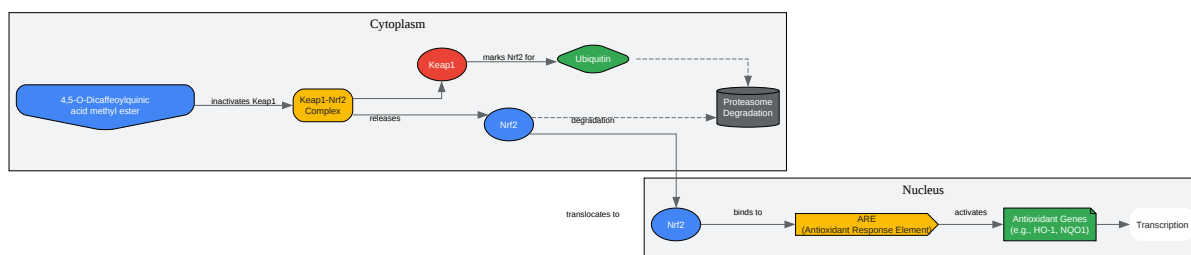
## Biological Activities and Mechanism of Action

4,5-O-Dicaffeoylquinic acid methyl ester exhibits significant antioxidant and antiviral activities.

### Antioxidant Activity and the Keap1/Nrf2 Signaling Pathway

The antioxidant properties of 4,5-O-Dicaffeoylquinic acid methyl ester are attributed to its ability to scavenge free radicals and to modulate endogenous antioxidant defense systems. A key mechanism is the activation of the Keap1/Nrf2 signaling pathway.<sup>[2]</sup>

Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by its inhibitor, Keap1, which facilitates its degradation. Upon exposure to oxidative stress or in the presence of activators like 4,5-O-Dicaffeoylquinic acid methyl ester, Keap1 is modified, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription. This results in the increased synthesis of protective enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).



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**Fig. 1:** Activation of the Keap1/Nrf2 pathway by 4,5-O-Dicaffeoylquinic acid methyl ester.

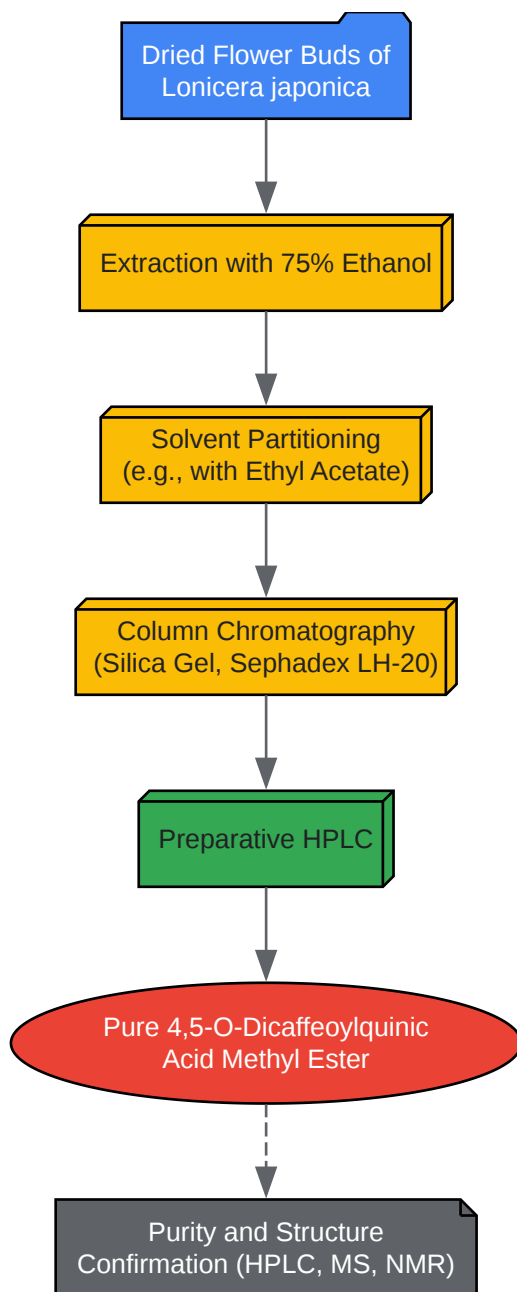
## Antiviral Activity

4,5-O-Dicaffeoylquinic acid methyl ester has demonstrated potent in vitro antiviral activity against the Respiratory Syncytial Virus (RSV). The reported  $IC_{50}$  value is 0.63  $\mu\text{g/mL}$ .<sup>[3]</sup> The precise mechanism of its anti-RSV activity is still under investigation but may involve the inhibition of viral entry or replication.

## Experimental Protocols

### Isolation from *Lonicera japonica*

The following is a general workflow for the isolation and purification of 4,5-O-Dicaffeoylquinic acid methyl ester from the flower buds of *Lonicera japonica*.



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**Fig. 2:** General workflow for the isolation of 4,5-O-Dicaffeoylquinic acid methyl ester.

A detailed protocol involves the following steps:

- Extraction: The dried and powdered flower buds of *Lonicera japonica* are extracted with 75% ethanol at room temperature. The solvent is then removed under reduced pressure to obtain a crude extract.[4]

- **Solvent Partitioning:** The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as ethyl acetate and n-butanol, to separate compounds based on their polarity. The fraction containing the target compound is collected. [\[4\]](#)
- **Column Chromatography:** The enriched fraction is subjected to multiple rounds of column chromatography. A common approach involves initial separation on a silica gel column, followed by further purification using Sephadex LH-20 or other reverse-phase materials.
- **Preparative High-Performance Liquid Chromatography (Prep-HPLC):** The final purification is typically achieved by preparative HPLC to yield the pure compound. [\[5\]](#)[\[6\]](#)
- **Structure Elucidation:** The structure of the isolated compound is confirmed using spectroscopic methods, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. Purity is assessed by analytical HPLC. [\[5\]](#)

## DPPH Radical Scavenging Assay

This assay is a common method to evaluate the antioxidant activity of a compound.

**Principle:** The stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance at 517 nm is proportional to the antioxidant activity.

**Protocol:**

- **Preparation of DPPH solution:** Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in the dark.
- **Preparation of sample solutions:** Prepare a stock solution of 4,5-O-Dicaffeoylquinic acid methyl ester in methanol. From the stock solution, prepare a series of dilutions to obtain different concentrations.
- **Reaction:** In a 96-well plate, add 100  $\mu$ L of each sample dilution to a well. Then, add 100  $\mu$ L of the DPPH solution to each well. For the control, add 100  $\mu$ L of methanol instead of the sample solution.

- Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
- Measurement: Measure the absorbance at 517 nm using a microplate reader.
- Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:  $\text{Scavenging Activity (\%)} = [(A_{\text{control}} - A_{\text{sample}}) / A_{\text{control}}] \times 100$   
Where  $A_{\text{control}}$  is the absorbance of the control and  $A_{\text{sample}}$  is the absorbance of the sample.
- IC<sub>50</sub> Determination: The IC<sub>50</sub> value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the scavenging activity against the concentration of the compound.

## Antiviral Plaque Reduction Assay (for RSV)

This assay is used to determine the concentration of an antiviral compound that inhibits the formation of viral plaques.

**Principle:** A monolayer of host cells is infected with the virus in the presence of different concentrations of the test compound. The formation of plaques, which are localized areas of cell death caused by viral replication, is then quantified.

**Protocol:**

- Cell Culture: Seed a suitable host cell line for RSV (e.g., HEp-2 cells) in 24-well plates and grow until a confluent monolayer is formed.
- Virus Infection: The cell monolayers are washed and then infected with a known amount of RSV.
- Compound Treatment: Immediately after infection, the virus-containing medium is removed, and the cells are overlaid with a medium (often containing carboxymethylcellulose or agar) containing serial dilutions of 4,5-O-Dicaffeoylquinic acid methyl ester. A well with no compound serves as a virus control, and a well with no virus serves as a cell control.
- Incubation: The plates are incubated for a period that allows for plaque formation (typically 3-5 days).

- **Plaque Visualization:** After incubation, the overlay medium is removed, and the cells are fixed and stained (e.g., with crystal violet) to visualize the plaques.
- **Plaque Counting:** The number of plaques in each well is counted.
- **Calculation:** The percentage of plaque reduction is calculated for each compound concentration relative to the virus control.
- **IC<sub>50</sub> Determination:** The IC<sub>50</sub> value (the concentration of the compound that reduces the number of plaques by 50%) is determined from a dose-response curve.

## Conclusion

4,5-O-Dicaffeoylquinic acid methyl ester is a promising natural product with significant antioxidant and antiviral activities. Its ability to modulate the Keap1/Nrf2 signaling pathway highlights its potential as a therapeutic agent for diseases associated with oxidative stress. Further research is warranted to fully elucidate its pharmacological profile, including its in vivo efficacy, safety, and the precise molecular mechanisms underlying its biological effects. The experimental protocols provided in this guide offer a framework for researchers to further investigate this interesting molecule.

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- To cite this document: BenchChem. [Chemical structure and properties of 4,5-O-Dicaffeoyl quinic acid methyl ester.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15566323#chemical-structure-and-properties-of-4-5-o-dicaffeoyl-quinic-acid-methyl-ester]

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